N'-cycloheptyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N'-cycloheptyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a cycloheptyl group and a 1-ethyl-tetrahydroquinoline moiety linked via an ethyl chain. For instance, structurally related quinolinyl oxamide derivatives (QODs) have demonstrated inhibitory activity against falcipain, a key protease in malaria parasites .
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-2-25-15-7-8-18-16-17(11-12-20(18)25)13-14-23-21(26)22(27)24-19-9-5-3-4-6-10-19/h11-12,16,19H,2-10,13-15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMVYAPTLAQHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Alkylation: The tetrahydroquinoline intermediate is then alkylated with an ethyl group.
Coupling with Cycloheptyl Group: The alkylated tetrahydroquinoline is coupled with a cycloheptyl group through a suitable linker, such as ethanediamide.
The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to N'-cycloheptyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide exhibit significant antitumor properties. For instance, research has shown that derivatives targeting specific enzymes in cancer cells can induce programmed necrosis selectively in tumor tissues. The compound's structural features may enhance its interaction with key biological targets involved in tumor growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Compounds containing tetrahydroquinoline moieties have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways . This positions this compound as a potential candidate for developing new antibiotics.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes critical for cancer cell proliferation. For example, studies on related compounds have shown that they can inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to increased levels of reactive oxygen species (ROS) within cancer cells. This accumulation can result in oxidative stress and subsequent cell death .
Interaction with Cellular Pathways
Research indicates that compounds with similar structures can modulate key signaling pathways involved in cell survival and apoptosis. By affecting these pathways, this compound could enhance the sensitivity of cancer cells to existing therapies .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds derived from tetrahydroquinoline structures have shown IC50 values in the nanomolar range against several human tumor cell lines . These findings suggest a promising therapeutic window for further development.
In Vivo Efficacy
Preclinical trials involving animal models have provided insights into the compound's efficacy and safety profile. For example, studies utilizing xenograft models have illustrated significant tumor growth inhibition when treated with related compounds at doses that were well tolerated by the animals . This supports the potential for clinical translation.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
a. N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
- Structural Differences: Replaces the cycloheptyl group with a benzodioxol ring. Features a methyl group on the tetrahydroquinoline instead of ethyl.
- The methyl substituent could decrease steric hindrance, possibly enhancing binding to protease active sites but reducing metabolic stability relative to ethyl .
b. 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide
- Structural Differences: Contains an oxime (ethoxyimino) linker instead of ethanediamide. The tetrahydroquinoline is modified with a 2-oxo group.
- Functional Implications: The amidine group introduces a positive charge at physiological pH, which may improve solubility but hinder blood-brain barrier penetration. The oxo group could stabilize the tetrahydroquinoline ring via conjugation, affecting electronic properties .
Linker and Functional Group Modifications
a. 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)
- Structural Differences: Replaces ethanediamide with a thioacetamide linker. Features a quinoxaline core instead of tetrahydroquinoline.
- Functional Implications: The sulfur atom in the thioacetamide may increase binding affinity to metal-dependent enzymes (e.g., metalloproteases). The aromatic quinoxaline system could enhance π-π stacking interactions but reduce conformational flexibility compared to tetrahydroquinoline .
Impact of Alkyl Chain Length on Tetrahydroquinoline
- Ethyl vs. Methyl Substituents: The ethyl group in the target compound likely improves metabolic stability by reducing oxidation rates compared to methyl.
Comparative Structural and Functional Analysis
Biological Activity
N'-cycloheptyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described chemically as follows:
- Molecular Formula : C₁₈H₃₁N₃
- Molecular Weight : 283.46 g/mol
The structure features a cycloheptyl moiety linked to a tetrahydroquinoline derivative, which is crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of the PARP1 pathway and the generation of reactive oxygen species (ROS) .
- Case Study : In vitro studies demonstrated that related compounds showed selective cytotoxicity against various cancer cell lines, indicating potential for further development as antitumor agents.
Neuroprotective Effects
The tetrahydroquinoline structure is known for its neuroprotective properties. Research suggests that derivatives may:
- Protect Neurons : By modulating neurotransmitter levels and reducing oxidative stress.
- Case Study : A study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting that this compound could have therapeutic potential in conditions like Alzheimer’s disease.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application. Key mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction and ROS production.
- Neuroprotection : Modulation of inflammatory responses and oxidative stress in neuronal cells.
Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Induced apoptosis in HL60 cells | Potential as an antitumor agent |
| Study 2 | Neuroprotective effects in animal models | Possible treatment for neurodegenerative diseases |
| Study 3 | Inhibition of specific kinases | Implications for targeted cancer therapies |
Q & A
Q. How to design a scalable purification process for research-grade quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
